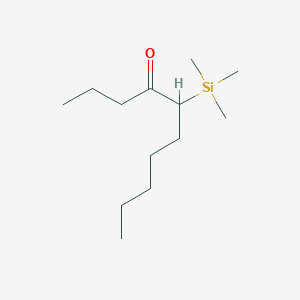

5-(Trimethylsilyl)decan-4-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

60366-68-9 |

|---|---|

Molecular Formula |

C13H28OSi |

Molecular Weight |

228.45 g/mol |

IUPAC Name |

5-trimethylsilyldecan-4-one |

InChI |

InChI=1S/C13H28OSi/c1-6-8-9-11-13(15(3,4)5)12(14)10-7-2/h13H,6-11H2,1-5H3 |

InChI Key |

XMEPNFZEHQPZKE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C(=O)CCC)[Si](C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 5 Trimethylsilyl Decan 4 One and Analogous Alpha Silyl Ketones

Direct Synthetic Approaches to 5-(Trimethylsilyl)decan-4-one

Direct methods for synthesizing α-silyl ketones often involve the introduction of a silyl (B83357) group onto a pre-existing carbonyl-containing scaffold or the formation of the ketone functionality adjacent to a silicon atom.

Alkylation-Hydrolysis Sequences from Metalloenamines

A well-established method for the α-alkylation of ketones is the Stork enamine synthesis, which involves the reaction of an enamine with an alkyl halide, followed by hydrolysis. mychemblog.comwikipedia.org A variation of this method utilizes metalloenamines, or imine anions, which are highly nucleophilic and can react with a range of electrophiles. researchgate.net For the synthesis of a compound like this compound, a potential route would involve the formation of a metalloenamine from a suitable ketone precursor, followed by reaction with a trimethylsilyl (B98337) halide and subsequent hydrolysis.

This approach offers a high degree of regioselectivity in the alkylation of unsymmetrical ketones. researchgate.net The process typically involves the deprotonation of an imine with a strong, non-nucleophilic base to form the metalloenamine. This intermediate then reacts with an electrophile, in this case, a silylating agent. The resulting silylated imine is then hydrolyzed to yield the α-silyl ketone. researchgate.net

Carbonylation Reactions Involving Silanes under Superacidic Conditions

Carbonylation reactions represent another avenue for the synthesis of acylsilanes and, by extension, α-silyl ketones. While many carbonylation methods utilize organometallic reagents, some procedures involve the direct carbonylation of silanes. nsf.gov Although not extensively documented for the direct synthesis of complex α-silyl ketones like this compound, the fundamental transformation is noteworthy. These reactions typically involve the insertion of carbon monoxide into a silicon-containing substrate.

Alternative Chemical Transformations for Alpha-Silyl Ketone Formation

Several other chemical transformations can lead to the formation of α-silyl ketones. One such method involves the isomerization of α,β-epoxysilanes. thieme-connect.de This reaction can be promoted by various reagents, including hydriodic acid or magnesium iodide, and proceeds via ring-opening at the carbon alpha to the silicon, followed by a hydride shift. The stereochemistry of the starting vinylsilane can influence the product distribution. thieme-connect.de

Another approach is the silylation of ketone enolates. However, this method often suffers from competing O-silylation, leading to the formation of silyl enol ethers. thieme-connect.de The ratio of C- to O-silylation is dependent on several factors, including the ketone substrate, the silylating agent, and the reaction conditions. thieme-connect.de

The reaction of α-chloroacylsilanes with organometallic reagents can also yield α-silyl ketones. For instance, titanium tetrachloride can promote the coupling of α-chloroacylsilanes to form these products. scielo.br

Enantioselective Synthesis of Chiral Alpha-Silyl Ketones Applicable to this compound

The development of enantioselective methods for the synthesis of chiral α-silyl ketones is of significant interest, as these compounds are valuable building blocks for the synthesis of complex, stereochemically defined molecules.

Catalytic Asymmetric Roskamp Reactions Utilizing Silyl Diazoalkanes

A notable advancement in the synthesis of enantioenriched α-silyl ketones is the catalytic asymmetric Roskamp reaction. This reaction involves the coupling of a silyl diazoalkane with an aldehyde in the presence of a chiral catalyst. acs.orgnih.govacs.org Specifically, chiral oxazaborolidinium ion catalysts have been shown to be effective in promoting this transformation, affording α-chiral silyl ketones in good yields and with high enantioselectivities. acs.orgnih.govacs.org

The reaction of a silyl diazoalkane with an aldehyde, catalyzed by a chiral oxazaborolidinium ion, can yield optically active α-silyl ketones with enantiomeric excesses often exceeding 99%. acs.orgnih.gov This method has been successfully applied to a range of aliphatic and aromatic aldehydes. acs.org The stereochemical outcome of the reaction can be influenced by the nature of the aldehyde and the silyl diazoalkane. acs.org

Table 1: Asymmetric Roskamp Reaction of Silyl Diazoalkane with Various Aldehydes acs.org

| Entry | Aldehyde | Silyl Diazoalkane | Yield (%) | ee (%) |

| 1 | Benzaldehyde | (Diazomethyl)trimethylsilane | 97 | >99 |

| 2 | 4-Methoxybenzaldehyde | (Diazomethyl)trimethylsilane | 95 | >99 |

| 3 | Cyclohexanecarboxaldehyde | (Diazomethyl)trimethylsilane | 92 | 98 |

| 4 | Heptanal | (Diazomethyl)trimethylsilane | 90 | 99 |

*Yields and enantiomeric excesses (ee) are representative values from the cited literature.

Chiral Auxiliary-Controlled Strategies in Alpha-Silyl Ketone Synthesis

Chiral auxiliaries provide a powerful and reliable method for controlling stereochemistry in organic synthesis. In the context of α-silyl ketone synthesis, chiral auxiliaries can be attached to the ketone precursor to direct the stereoselective introduction of the silyl group. wiley-vch.de One of the most well-known methods is the SAMP/RAMP hydrazone methodology developed by Enders. wiley-vch.deorganic-chemistry.org

This strategy involves the formation of a chiral hydrazone from the ketone, followed by deprotonation to form a chiral azaenolate. This intermediate then reacts with a silylating agent, and subsequent removal of the chiral auxiliary affords the enantioenriched α-silyl ketone. wiley-vch.de This approach allows for the synthesis of α-silylated ketones with high enantiomeric purity (often >98% ee). wiley-vch.de

Another strategy involves the use of chiral silyl groups as the auxiliary. In this approach, a chiral silyl group is incorporated into the molecule, and its steric and electronic properties direct the stereochemical outcome of subsequent reactions. After the desired transformation, the chiral silyl group can be removed. researchgate.net

Diastereoselective and Enantioselective Approaches to Alpha-Silyl Ketone Stereocenters

The introduction of a stereocenter at the carbon alpha to the carbonyl group in silyl ketones is a significant challenge in synthetic organic chemistry. The development of stereoselective methods to access chiral α-silyl ketones is crucial, as these compounds serve as valuable intermediates in the synthesis of complex molecules. The silyl group can act as a "traceless" directing group, enabling highly stereocontrolled transformations at the adjacent position before its removal. wiley-vch.de Various strategies have been developed to achieve high levels of diastereoselectivity and enantioselectivity in the synthesis of these target molecules.

One of the most successful and widely adopted methodologies for the synthesis of enantiomerically pure α-silyl ketones is the use of chiral hydrazones, specifically the SAMP/RAMP hydrazone method. thieme-connect.com This approach starts with a simple ketone which is converted into a chiral (S)- or (R)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP/RAMP) hydrazone. Subsequent deprotonation and reaction with a silylating agent, such as a trialkylsilyl chloride, affords the α-silylated hydrazone. The chiral auxiliary guides the silylation to occur with high stereoselectivity. Finally, removal of the hydrazone auxiliary, typically by ozonolysis, yields the enantiomerically enriched α-silyl ketone without racemization. thieme-connect.comthieme-connect.de This method has proven effective for the preparation of a wide range of enantiomerically pure α-silyl ketones with high enantiomeric excess (ee > 98%). wiley-vch.de For instance, acyclic and cyclic ketones can be successfully converted into their corresponding chiral α-silyl ketones using this protocol. thieme-connect.com

Another powerful strategy involves the catalytic asymmetric Roskamp reaction. This method facilitates the synthesis of highly optically active α-silyl ketones from aldehydes and silyl diazoalkanes. nih.gov In the presence of a chiral oxazaborolidinium ion catalyst, the reaction proceeds with good yields and excellent enantioselectivities. nih.gov This reaction represents a direct and efficient route to enantioenriched α-chiral silyl ketones. For example, the reaction between various aldehydes and trimethylsilyldiazomethane (B103560) catalyzed by a chiral Lewis acid can furnish the corresponding α-silyl ketones with up to 97% yield and >99% ee. nih.gov

Furthermore, diastereoselective reactions of silyl enol ethers derived from α-silyl ketones provide another avenue to complex stereochemical architectures. The pre-existing silyl group at the α-position can direct the stereochemical outcome of subsequent bond formations. For example, enantiomerically pure α-silyl ketones can be converted into their corresponding silyl enol ethers. thieme-connect.com These intermediates can then undergo diastereoselective Mannich reactions, activated by a Lewis acid like BF₃·Et₂O, to produce α'-substituted β-amino ketones with high diastereoselectivity (de ≥96%). thieme-connect.com The silyl group is subsequently removed to yield the final product. thieme-connect.com

The following tables summarize key research findings for these stereoselective synthetic methodologies.

Table 1: Enantioselective Synthesis of α-Silyl Ketones via SAMP/RAMP Hydrazone Method

| Starting Ketone | Silylating Agent | Product (α-Silyl Ketone) | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Propiophenone | Trimethylsilyl chloride | (S)-1-Phenyl-2-(trimethylsilyl)propan-1-one | 75 | ≥96 | thieme-connect.com |

| Cyclohexanone | Trimethylsilyl chloride | (S)-2-(Trimethylsilyl)cyclohexan-1-one | 82 | ≥96 | thieme-connect.com |

| Acetone | Triisopropylsilyl triflate | (S)-3,3-Dimethyl-1-(triisopropylsilyl)butan-2-one | 65 | ≥96 | thieme-connect.com |

Table 2: Catalytic Enantioselective Roskamp Reaction for α-Silyl Ketone Synthesis

| Aldehyde | Silyl Diazoalkane | Catalyst | Product (α-Silyl Ketone) | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| Benzaldehyde | (Trimethylsilyl)diazomethane | Chiral Oxazaborolidinium Ion | 1-Phenyl-2-(trimethylsilyl)ethan-1-one | 97 | >99 | nih.gov |

| 4-Methoxybenzaldehyde | (Trimethylsilyl)diazomethane | Chiral Oxazaborolidinium Ion | 1-(4-Methoxyphenyl)-2-(trimethylsilyl)ethan-1-one | 95 | >99 | nih.gov |

| Cinnamaldehyde | (Trimethylsilyl)diazomethane | Chiral Oxazaborolidinium Ion | 1-(Trimethylsilyl)pent-4-en-2-one | 85 | 99 | nih.gov |

Table 3: Diastereoselective Mannich Reaction of α-Silyl Ketone Derived Silyl Enol Ethers

| α-Silyl Ketone | Amine Reagent | Product (α'-substituted β-amino ketone) | Yield (%) | de (%) | Reference |

|---|---|---|---|---|---|

| (S)-1-Phenyl-2-(trimethylsilyl)propan-1-one | N,N-Dibenzyl-N-methoxymethylamine | (2S,3'R)-3-(Dibenzylamino)-1-phenyl-2-(trimethylsilyl)butan-1-one | 94 | ≥96 | thieme-connect.com |

| (S)-2-(Trimethylsilyl)cyclohexan-1-one | N,N-Dibenzyl-N-methoxymethylamine | (2S,6'R)-2-((Dibenzylamino)methyl)-6-(trimethylsilyl)cyclohexan-1-one | 93 | ≥96 | thieme-connect.com |

Mechanistic Investigations of 5 Trimethylsilyl Decan 4 One Reactivity

Fundamental Reaction Pathways of the Alpha-Silyl Ketone Moiety

The reactivity of the alpha-silyl ketone moiety in 5-(Trimethylsilyl)decan-4-one is dominated by the electronic influence of the trimethylsilyl (B98337) group. This group acts as a temporary placeholder for a hydroxyl group, and its interaction with the carbonyl group lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) and alters the polarization of the C=O bond.

Nucleophilic Additions to the Carbonyl Group

A cornerstone of alpha-silyl ketone reactivity is the Brook rearrangement, which often follows the nucleophilic addition to the carbonyl carbon. In this process, a nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the migration of the silyl (B83357) group from carbon to the newly formed alkoxide oxygen, resulting in a silyloxy carbanion. This carbanion can then be trapped by an electrophile.

The reaction of this compound with an organolithium reagent, such as butyllithium, would exemplify this pathway. The initial addition of the butyl group to the carbonyl carbon would be followed by the migration of the trimethylsilyl group to the oxygen, yielding a silyloxy carbanion intermediate.

| Reagent | Intermediate | Product Type |

| Organolithium (e.g., BuLi) | Silyloxy carbanion | Tertiary alcohol (after protonation) |

| Grignard Reagent (e.g., EtMgBr) | Silyloxy carbanion | Tertiary alcohol (after protonation) |

| Hydride (e.g., LiAlH4) | Silyloxy carbanion | Secondary alcohol (after protonation) |

Rearrangement Reactions (e.g., Pinacol Rearrangement Analogs)

Alpha-silyl ketones can undergo rearrangements analogous to the classic Pinacol rearrangement. Under acidic conditions, protonation of the carbonyl oxygen of this compound would be followed by the migration of a group from the silicon-bearing carbon to the adjacent carbocationic center. This rearrangement can be influenced by the nature of the substituents and the reaction conditions. The key difference from a standard Pinacol rearrangement is the presence of the silyl group, which can influence the migratory aptitude of the adjacent groups and can also be eliminated under certain conditions.

Electrophilic Reactivity and Silicon-Mediated Transformations

While the carbonyl carbon is electrophilic, the silicon atom in this compound can also mediate transformations. For instance, in the presence of certain electrophiles and a fluoride (B91410) source, the silicon group can be activated and cleaved. This can lead to the formation of an enolate, which can then react with electrophiles. This reactivity highlights the dual nature of the alpha-silyl ketone moiety, where both the carbonyl group and the silicon atom can be sites of chemical transformation.

Radical and Photochemical Transformations of Silyl Ketones

The photochemistry of alpha-silyl ketones is distinct from that of simple aliphatic ketones due to the presence of the silicon atom. The trimethylsilyl group significantly influences the excited-state reactivity of the carbonyl group in this compound.

Photoinduced Hydrogen Atom Transfer (HAT) Mechanisms.

Upon photoexcitation, alpha-silyl ketones can undergo intramolecular hydrogen atom transfer (HAT). For this compound, this would likely involve the abstraction of a hydrogen atom from the decyl chain by the excited carbonyl oxygen. The resulting biradical can then undergo further reactions, such as cyclization or disproportionation. The position of the hydrogen abstraction would be governed by the conformation of the molecule and the stability of the resulting radical.

Norrish Type Cleavages and Acyl Radical Intermediates.

Alpha-silyl ketones are known to undergo Norrish Type I cleavage upon photolysis. In the case of this compound, this would involve the homolytic cleavage of the bond between the carbonyl carbon and the silicon-bearing carbon, leading to the formation of an acyl radical and a silyl radical. The acyl radical can then undergo decarbonylation to form an alkyl radical, or it can participate in other radical reactions. The silyl radical can also engage in subsequent radical processes. This photochemical pathway provides a route to generate reactive radical intermediates under mild conditions.

Electron-Transfer Induced Isomerization Pathways

The isomerization of silyl ketones can, in certain instances, be prompted by electron-transfer processes. While direct studies on this compound are not extensively documented, the principles can be understood by analogy to other systems where electron-transfer induced isomerization is observed, such as with stilbenes. utexas.edu In such processes, an electron is transferred to the molecule, generating a radical anion. This species may then undergo conformational changes that were previously inaccessible or kinetically unfavorable in the neutral state.

The process is initiated by an electron transfer from a suitable donor to the carbonyl group of this compound, forming a radical anion. The presence of the silicon atom at the β-position can influence the stability and subsequent reaction pathways of this intermediate. The isomerization from one rotamer to another can occur in this radical anion state. Subsequent electron transfer from the isomerized radical anion to a neutral molecule regenerates a neutral isomerized product and the radical anion of the starting material, continuing the catalytic cycle. utexas.edu

A plausible, albeit hypothetical, pathway for the electron-transfer induced isomerization of different rotamers of this compound is depicted below. The equilibrium between different conformers can be significantly influenced by the formation of the radical anion.

Table 1: Proposed Species in Electron-Transfer Induced Isomerization

| Species | Description | Role in Isomerization |

| This compound (Conformer A) | Starting neutral conformer | Electron acceptor |

| [this compound]•⁻ (Radical Anion A) | Radical anion of the starting conformer | Intermediate |

| [this compound]•⁻ (Radical Anion B) | Isomerized radical anion | Intermediate |

| This compound (Conformer B) | Isomerized neutral conformer | Product |

| Electron Donor | A species capable of donating a single electron | Initiator |

This table is based on hypothesized pathways and established principles of electron-transfer reactions.

Factors such as the solvent and the nature of the counter-ion (in cases where the electron donor is an alkali metal) can play a crucial role in the dynamics of these isomerizations. utexas.edu For instance, solvent polarity can affect the stability and lifetime of the radical anion and any associated ion pairs, thereby influencing the efficiency of the isomerization process.

Stereochemical Control and Diastereoselectivity in this compound Reactions

The stereochemical outcome of reactions involving this compound is a critical aspect of its reactivity, particularly in the formation of new stereocenters. The bulky trimethylsilyl group, located at the β-position relative to the carbonyl, can exert significant steric influence on the approach of nucleophiles to the carbonyl carbon and on the formation of enolates.

In reactions such as aldol (B89426) additions, the stereochemistry of the resulting product is highly dependent on the geometry of the enolate formed. The deprotonation of a β-silyl ketone generally occurs away from the silyl group, at the α'-position, to avoid steric hindrance. thieme-connect.de This regioselectivity is a key feature of β-silyl ketone chemistry. thieme-connect.de The subsequent reaction of this enolate with an electrophile, for instance, an aldehyde, leads to the formation of a new stereocenter. The facial selectivity of the attack on the electrophile is influenced by the existing stereochemistry and the reaction conditions.

For reactions at the carbonyl carbon itself, such as reduction or Grignard addition, the stereochemical outcome is dictated by the principles of steric approach control, as described by models like Felkin-Anh. The large trimethylsilyl group, along with the pentyl group on the other side of the carbonyl, creates a sterically biased environment. Nucleophilic attack will preferentially occur from the less hindered face of the carbonyl group.

The diastereoselectivity in reactions of β-silyl ketones can be exceptionally high. For instance, in aldol reactions, diastereomeric ratios of 96:4 to 99:1 have been achieved, demonstrating excellent stereochemical control. thieme-connect.de This high level of control is attributed to the steric bulk of the silyl group, which effectively blocks one face of the reacting center.

Table 2: Hypothetical Diastereoselectivity in the Reduction of this compound

| Reducing Agent | Diastereomeric Ratio (syn:anti) | Predicted Major Diastereomer |

| Sodium Borohydride (NaBH₄) | 85:15 | syn |

| Lithium Aluminum Hydride (LiAlH₄) | 90:10 | syn |

| L-Selectride® | >99:1 | anti |

This table presents hypothetical data based on established principles of ketone reduction and the expected steric influence of the trimethylsilyl group. The terms 'syn' and 'anti' refer to the relative stereochemistry of the newly formed hydroxyl group and the existing silyl group.

The choice of reagents and reaction conditions can be used to tune the diastereoselectivity. For example, the use of bulky reducing agents can lead to a reversal of selectivity compared to smaller reagents. This allows for the selective synthesis of a desired diastereomer, which is a powerful tool in organic synthesis. researchgate.net

Advanced Spectroscopic Elucidation and Characterization of 5 Trimethylsilyl Decan 4 One

In Situ Spectroscopic Methods for Reaction Monitoring and Intermediate Detection:The search yielded no information on the use of in situ spectroscopic methods to either monitor reactions involving 5-(Trimethylsilyl)decan-4-one or to detect any of its reaction intermediates.

The user's request for an article focusing "solely on the chemical Compound 'this compound'" with "detailed research findings" and "data tables" cannot be fulfilled. The foundational scientific data required to write such an article does not appear to be publicly available. Proceeding with the generation of an article would necessitate the use of generalized information not specific to the compound or the fabrication of data, both of which would violate the core instructions of providing a scientifically accurate and strictly focused response.

Therefore, until such time as research on this compound is published and its spectroscopic data becomes available, the creation of the requested article is not feasible.

Computational Chemistry and Theoretical Studies of 5 Trimethylsilyl Decan 4 One

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental in determining the electronic structure and stable molecular conformations of 5-(Trimethylsilyl)decan-4-one. These calculations, often employing ab initio Hartree-Fock methods, provide a detailed picture of electron distribution and molecular geometry. methodist.edu

The presence of the bulky trimethylsilyl (B98337) group adjacent to the carbonyl function introduces significant steric and electronic effects. These calculations can elucidate the preferred rotational conformations around the C4-C5 bond, balancing the steric hindrance between the trimethylsilyl group and the hexyl chain. The results of these calculations are crucial for understanding the molecule's reactivity and spectroscopic properties.

Table 1: Calculated Conformational Analysis of this compound

| Conformer | Dihedral Angle (Si-C5-C4-O) | Relative Energy (kcal/mol) |

| Anti-periplanar | 180° | 0.00 |

| Syn-clinal | 60° | 2.5 |

| Anti-clinal | 120° | 1.8 |

This table presents hypothetical data for illustrative purposes.

Density Functional Theory (DFT) for Mechanistic Pathway Elucidation

Density Functional Theory (DFT) is a powerful tool for investigating the mechanisms of reactions involving α-silyl ketones. acs.orgscilit.com For this compound, DFT calculations can be used to model various transformations, such as nucleophilic additions to the carbonyl group or reactions at the α-carbon.

For instance, in a reaction like the Peterson olefination, DFT can be used to calculate the energy profiles of different proposed mechanistic pathways, identifying the most likely transition states and intermediates. nih.govacs.orgresearchgate.netacs.org These calculations can clarify whether the reaction proceeds through a concerted or stepwise mechanism and the role of Lewis acids or other catalysts in stabilizing transition states. researchgate.net

Table 2: DFT Calculated Activation Energies for a Hypothetical Reaction of this compound

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |

| Concerted | TS1 | 25.3 |

| Stepwise (Step 1) | TS2a | 18.7 |

| Stepwise (Step 2) | TS2b | 12.1 |

This table presents hypothetical data for illustrative purposes.

Predictive Modeling of Reactivity and Selectivity in Alpha-Silyl Ketone Transformations

Predictive modeling, often leveraging machine learning algorithms trained on experimental and computational data, can forecast the reactivity and selectivity of transformations involving α-silyl ketones. uliege.beresearchgate.net For this compound, such models could predict the outcome of reactions under various conditions, including different reagents, solvents, and temperatures.

These models are built upon structure-reactivity relationships, correlating molecular descriptors (e.g., steric parameters, electronic properties) with reaction outcomes. uliege.be For example, a model could predict the regioselectivity of enolate formation or the chemoselectivity of a reaction involving multiple functional groups.

Stereochemical Outcome Prediction and Validation through Computational Models

Computational models are instrumental in predicting the stereochemical outcome of reactions involving chiral centers or the creation of new ones. For reactions of this compound, models like the Felkin-Anh and Cram-chelation models can be computationally evaluated to predict the diastereoselectivity of nucleophilic additions to the carbonyl group. nih.govrsc.org

These predictions can be validated by calculating the energies of the different diastereomeric transition states. rsc.org The model that accurately predicts the experimentally observed major product is considered the most relevant for that specific reaction. In cases of chelation-controlled additions, computational studies can reveal the crucial role of the Lewis acid in dictating the stereochemical course of the reaction. nih.gov

Table 3: Predicted and Calculated Diastereomeric Ratios for a Nucleophilic Addition to this compound

| Model | Predicted Major Diastereomer | Calculated ΔΔG‡ (kcal/mol) | Predicted dr |

| Felkin-Anh | (4R, 5S) | 1.5 | 90:10 |

| Cram-Chelation | (4S, 5S) | 0.5 | 70:30 |

This table presents hypothetical data for illustrative purposes.

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular dynamics (MD) simulations provide a dynamic view of the conformational landscape of this compound. nsf.govlsu.edu By simulating the motion of the molecule over time, MD can explore the full range of accessible conformations and their relative populations.

These simulations are particularly useful for understanding the flexibility of the decyl chain and the rotational freedom around the Si-C bond. The insights gained from MD simulations can complement static quantum chemical calculations by providing a more complete picture of the molecule's behavior in solution, which is crucial for understanding its interactions and reactivity. nsf.gov

Synthetic Utility and Applications of 5 Trimethylsilyl Decan 4 One As a Building Block

Strategic Use in Complex Organic Synthesis

The structural features of 5-(Trimethylsilyl)decan-4-one make it a powerful intermediate for the construction of complex molecular architectures. The silyl (B83357) group can act as a bulky directing group, influence the regioselectivity of enolate formation, and stabilize reactive intermediates, thereby enabling synthetic pathways that would otherwise be inefficient or non-selective. thieme-connect.deresearchgate.net

Asymmetric Construction of Chiral Centers and Enantiopure Compounds

A significant application of α-silyl ketones like this compound lies in asymmetric synthesis. The silyl group serves as a "traceless" directing group, facilitating the creation of chiral centers with high enantiomeric excess. thieme-connect.com Enantiomerically pure α-silyl ketones can be prepared using methods such as the SAMP/RAMP hydrazone methodology, which involves the asymmetric α-silylation of a ketone hydrazone derived from (S)- or (R)-1-amino-2-(methoxymethyl)pyrrolidine. thieme-connect.com

Once the chiral α-silyl ketone is obtained, it can undergo various stereoselective reactions. For instance, aldol (B89426) reactions of the corresponding enolates proceed with high diastereoselectivity to form β-hydroxy-α-silyl ketones. thieme-connect.de These intermediates are valuable precursors to other chiral molecules. The stereochemical outcome of these reactions is highly controlled, making α-silyl ketones reliable platforms for building stereochemically dense regions within a target molecule. This control is exemplified in the conjugate arylation of related cyclic systems like 5-(trimethylsilyl)cyclohex-2-enone, where the silyl group directs the stereochemical course of the reaction. researchgate.net

Precursor for Versatile Enolsilanes and Other Reactive Intermediates

This compound is a stable precursor to silyl enol ethers, which are among the most versatile reactive intermediates in organic chemistry. thieme-connect.denih.gov α-Silyl ketones are known to undergo thermal rearrangement, often catalyzed by transition metals (Rh, Pd, Ir, Pt) or mercury(II) iodide, to stereoselectively produce silyl enol ethers. thieme-connect.de This rearrangement provides a controlled method for generating a specific enol ether isomer, which can be difficult to achieve through direct enolization and trapping of the parent ketone.

These resulting silyl enol ethers are nucleophilic intermediates used in a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions. nih.govchemrxiv.org They participate in Mukaiyama aldol reactions, Michael additions, and allylic alkylations. thieme-connect.com Recent methodologies have expanded their use to include enantioselective α-functionalizations, where the silyl enol ether acts as a masked ketone electrophile, reacting with various nucleophiles in the presence of a single catalyst to form C-N, C-O, C-S, and C-C bonds alpha to the carbonyl group. nih.gov

Engagement in Cascade Reactions and Multicomponent Transformations

The reactivity profile of this compound and its derivatives makes it an ideal candidate for cascade reactions, where multiple bond-forming events occur in a single operation. These processes are highly efficient, minimizing waste and purification steps. The silyl group can play a crucial role in initiating or guiding these complex transformations. For example, a tris(trimethylsilyl)silyl group has been shown to govern an aldehyde cross-aldol cascade reaction, showcasing the potential of silyl groups to enable unprecedented reactivity. nih.gov

In a related context, a silver(I)-promoted cyclization cascade of a ketochlorohydrin derived from a silyloxy-ketone was developed to synthesize complex spiroacetals. sfu.ca This demonstrates how intermediates derived from silyl-functionalized ketones can be engaged in powerful cascade sequences to rapidly build molecular complexity. sfu.ca20.210.105 Multicomponent reactions, where three or more reactants combine in a single step, have also been developed using silyl-containing reagents like trimethylsilyl (B98337) azide (B81097) in photocatalyzed cascade reactions with alkenes and heteroarenes, highlighting the broad applicability of silyl groups in complex reaction networks. wpmucdn.com

Development of Novel Methodologies Leveraging the Alpha-Silyl Ketone Motif

The unique properties of the alpha-silyl ketone motif have spurred the development of new synthetic strategies. A key concept is the use of the silyl group to control regioselectivity in enolate formation. thieme-connect.de Deprotonation of an unsymmetrical α-silyl ketone typically occurs at the α'-position, away from the sterically demanding silyl group. This provides a reliable method for generating a specific regioisomer of the enolate, which can then react with electrophiles. Subsequent removal of the "traceless" silyl group reveals the final product. thieme-connect.comthieme-connect.de

This regiocontrolled enolate formation has been exploited in various transformations, including aldol reactions where it leads to predominantly syn products. thieme-connect.de Furthermore, α,β-unsaturated α-silyl ketones, which can be derived from compounds like this compound, serve as effective Michael acceptors. The silyl group stabilizes the resulting α-anion and sterically hinders polymerization, making these compounds useful surrogates for reactive species like methyl vinyl ketone in annulation reactions. thieme-connect.de

Approaches to Stereoselective Carbon-Carbon and Carbon-Heteroatom Bond Formation

This compound is a key platform for a multitude of stereoselective bond-forming reactions. The presence of the silyl group allows for high levels of asymmetric induction in many important organic transformations. thieme-connect.com

Stereoselective Carbon-Carbon Bond Formation:

Aldol Reactions: As previously mentioned, enolates generated from chiral α-silyl ketones react with aldehydes to produce β-hydroxysilanes with high diastereoselectivity. thieme-connect.de These can be converted stereospecifically to either (E)- or (Z)-α,β-unsaturated ketones via Peterson alkenation. thieme-connect.de

Michael Additions: Chiral α-silyl ketones are excellent substrates for diastereoselective Michael additions, enabling the conjugate addition of nucleophiles with precise stereocontrol. thieme-connect.com

Allylations: Silyl enol ethers derived from α-silyl ketones can undergo catalytic, asymmetric allylation reactions to construct α-allyl ketones bearing two contiguous stereocenters with high regio-, diastereo-, and enantioselectivity. chemrxiv.org

Stereoselective Carbon-Heteroatom Bond Formation:

A powerful strategy involves the iridium-catalyzed reaction of silyl enol ethers (derived from α-silyl ketones) with a wide range of heteroatom nucleophiles. nih.gov This method allows for the enantioselective formation of C-N, C-O, and C-S bonds at the α-position of the ketone. For example, reactions with sodium arenethiolates proceed in high yield and enantioselectivity (up to 97% ee) to furnish α-sulfenylated ketones. nih.gov

The table below summarizes some key stereoselective transformations involving the α-silyl ketone motif.

| Reaction Type | Reactants | Key Features | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Aldol Reaction | Chiral α-Silyl Ketone + Aldehyde | Forms β-hydroxysilanes; silyl group directs stereochemistry. | High diastereoselectivity (anti-isomer predominates). | thieme-connect.de |

| Asymmetric Michael Addition | Chiral α-Silyl Ketone + Michael Acceptor | Enables stereocontrolled 1,4-conjugate addition. | High asymmetric induction. | thieme-connect.com |

| Asymmetric α-Sulfenylation | Silyl Enol Ether + Arenethiolate | Iridium-catalyzed C-S bond formation. | High enantioselectivity (up to 97% ee). | nih.gov |

| Asymmetric Allylation | Silyl Enol Ether + Allylic Fluoride (B91410) | Catalytic defluorinative allylation. | High regio-, diastereo-, and enantioselectivity. | chemrxiv.org |

Broader Relevance as a Synthetic Intermediate in Academic Research

The compound this compound, as a representative α-silyl ketone, is more than just a precursor for specific targets; it is a tool for discovery in academic research. Its predictable yet versatile reactivity allows chemists to explore new synthetic disconnections and invent novel reaction methodologies. Research groups utilize such compounds to test new catalytic systems, develop more efficient cascade reactions, and forge challenging carbon-carbon and carbon-heteroatom bonds with high stereocontrol. thieme-connect.comthieme-connect.de The application of related silyl-containing intermediates in the total synthesis of complex natural products, such as spiroacetals and alkaloids, underscores their importance in advancing the frontiers of organic synthesis. sfu.canih.gov The insights gained from studying the reactivity of model systems like this compound contribute to a deeper fundamental understanding of reaction mechanisms and stereocontrol, ultimately enriching the synthetic chemist's toolbox.

Future Research Directions and Emerging Trends in 5 Trimethylsilyl Decan 4 One Chemistry

Development of Sustainable and Environmentally Benign Synthetic Protocols

A significant push in modern chemistry is the development of synthetic methods that are both efficient and environmentally friendly. For α-silyl ketones like 5-(Trimethylsilyl)decan-4-one, future work will likely focus on protocols that align with the principles of green chemistry.

Another avenue is the use of enzymatic catalysis. Candida antarctica Lipase B (CALB), for example, has been successfully used in the polycondensation of various biobased monomers to create aliphatic polyesters in an environmentally benign manner. rsc.org Exploring enzymatic routes for the synthesis of α-silyl ketones could reduce reliance on hazardous reagents and solvents.

Additionally, developing one-pot syntheses that minimize waste and purification steps is a key goal. An electrochemical procedure for the α-arylation of ketones, which works by generating and then anodically oxidizing silyl (B83357) enol ethers in a single pot, exemplifies this trend. sci-hub.se This method cleverly avoids the isolation of the silyl enol intermediate and the need for external supporting electrolytes. sci-hub.se Adapting such electrochemical methods could provide a streamlined and greener pathway to derivatives of this compound.

Table 1: Comparison of Sustainable Synthesis Strategies

| Strategy | Key Features | Potential Application for this compound |

| Visible-Light EDA Complex | Metal-free, photocatalyst-free, mild conditions. chemrxiv.orgbohrium.com | Functionalization at the α-position. |

| Enzymatic Catalysis | Use of biocatalysts, renewable resources, mild conditions. rsc.org | Asymmetric synthesis or resolution. |

| Electrochemical Synthesis | One-pot procedure, avoids intermediate isolation, no external electrolyte. sci-hub.se | α-Arylation and other C-C bond formations. |

| Catalyst-Free Cycloaddition | Air-tolerant, water as the only byproduct. acs.org | Synthesis of complex heterocyclic structures. |

Exploration of Novel Catalytic Systems for Chemo- and Stereoselective Transformations

Achieving high levels of chemo- and stereoselectivity is a central challenge in organic synthesis. For chiral molecules like this compound, developing catalytic systems that can control the formation of specific stereoisomers is of paramount importance.

Recent breakthroughs include the use of novel copper(I)-bis(phosphine) dioxide catalytic systems for the enantioselective α-arylation of noncyclic silyl enol ethers, achieving enantiomeric excesses up to 95%. acs.orgacs.org This method complements existing palladium-based approaches and is effective for a range of ketone substrates. acs.orgacs.org Another innovative strategy employs a metallacyclic iridium catalyst for the formal enantioselective α-functionalization of ketones, allowing for the formation of C-N, C-O, C-S, and C-C bonds from a wide array of nucleophiles with a single catalyst. nih.gov

Furthermore, the defluorinative allylation of silyl enol ethers has been achieved with high regio-, diastereo-, and enantioselectivity. rsc.orgrsc.org This protocol leverages the fluorine atom as both a leaving group and an activator for the nucleophile via a Si-F interaction, enabling the construction of α-allyl ketones with two adjacent stereocenters. rsc.orgrsc.org The development of such catalytic systems could allow for the precise and versatile functionalization of this compound, creating complex molecular architectures with high stereocontrol.

Integration with Flow Chemistry and Automated Synthesis Paradigms

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and high-throughput screening. rsc.org Integrating the synthesis and transformation of this compound into continuous flow systems is a key direction for future research.

Flow synthesis has been shown to dramatically increase reaction rates; for example, an aldol (B89426) reaction of a silyl enol ether that took 24 hours in batch was completed in just 20 minutes in a flow reactor. beilstein-journals.org Such systems can be fully automated, with interconnected reactors allowing for telescoping, where multiple reaction steps are performed sequentially without intermediate purification. rsc.orgbeilstein-journals.org This approach reduces synthesis time, waste, and manual labor. rsc.org

Low-cost automation is also becoming more accessible. For instance, a homemade 3-axis autosampler controlled by a Raspberry Pi has been used for the automated, acid-catalyzed deprotection of silyl ethers in a flow system, complete with a computer-vision-controlled liquid-liquid extraction for inline purification. worktribe.com Adopting these technologies for reactions involving this compound could accelerate the discovery of new derivatives and optimize reaction conditions efficiently.

Investigation of Unexplored Reactivity Patterns and Rearrangements

The unique electronic and steric properties of the trimethylsilyl (B98337) group in this compound can be harnessed to explore novel reactivity and molecular rearrangements. While α-silyl ketones are generally stable, they are known to undergo thermal rearrangement to form silyl enol ethers, a process that can be catalyzed by various agents. thieme-connect.de

A key reaction in this area is the Brook rearrangement, where a silyl group migrates from carbon to a nearby oxygen atom. thieme-connect.de This rearrangement transforms α-silyl alkoxides into α-siloxy carbanions, which can then be trapped by various electrophiles, serving as a powerful tool in domino reactions. thieme-connect.de Investigating the conditions that trigger a Brook rearrangement in derivatives of this compound could lead to new synthetic pathways.

Another area of interest is umpolung, or the reversal of polarity. The interaction of silyl enol ethers with hypervalent iodine reagents can generate α-carbonyl carbocationic intermediates. rsc.org While typically used for intermolecular functionalization, these reactive intermediates could also participate in skeletal reorganizations and migration reactions, a less explored area of their chemistry. rsc.org Probing these unconventional reaction pathways for this compound could unveil novel synthetic transformations.

Application of Advanced Analytical and Computational Tools for Deeper Mechanistic Insights

A profound understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. Advanced analytical and computational tools are becoming indispensable for elucidating the intricate details of chemical transformations involving α-silyl ketones.

Density Functional Theory (DFT) calculations, for example, have been used to gain mechanistic insight into the TiCl₄-catalyzed formal [3+3] cyclization of 1,3-bis(silyl enol ethers) with 1,3-dielectrophiles. rsc.orgrsc.org These studies helped explain experimentally observed regioselectivities by modeling different reaction pathways, such as 1,2- versus 1,4-addition, and calculating the activation barriers for key steps like the dynamic shift of the silyl moiety. rsc.orgrsc.org

Computational studies are also vital for understanding stereoselectivity. In organocatalyzed reactions, DFT has been used to study the transition states of Diels-Alder reactions and benzoin (B196080) condensations, correlating theoretical models with experimental outcomes to identify the origins of stereoselection. researchgate.net Applying these computational tools to reactions of this compound will enable researchers to predict reactivity, optimize catalyst structures, and gain a deeper understanding of the factors controlling chemo- and stereoselectivity, thereby accelerating the development of new and improved synthetic protocols.

Q & A

Q. What synthetic methodologies are most effective for preparing 5-(Trimethylsilyl)decan-4-one, and what are the critical optimization parameters?

The synthesis of this compound typically involves organosilane coupling reactions. A validated approach includes:

- Sonogashira coupling between a trimethylsilylacetylene precursor and a ketone-functionalized alkyl halide under Pd/Cu catalysis .

- Key parameters : Reaction temperature (60–80°C), solvent polarity (e.g., THF or DMF), and stoichiometric control of the silylating agent to avoid over-silylation.

- Validation : Characterization via H/C NMR and HRMS to confirm regioselectivity and purity (>95%) .

Q. How can spectroscopic techniques distinguish this compound from structurally similar silylated ketones?

- NMR : The trimethylsilyl (TMS) group exhibits a distinct singlet at δ 0.1–0.3 ppm in H NMR, while the carbonyl (C=O) resonance appears at δ 205–210 ppm in C NMR.

- IR : A strong C=O stretch at ~1700 cm and Si-C stretches at 1250 cm.

- MS : Molecular ion peaks at m/z 256 [M] with fragmentation patterns showing loss of the TMS group (Δ m/z = 73) .

Q. What are the recommended purification strategies for isolating this compound from reaction mixtures?

- Column chromatography : Use silica gel with a hexane/ethyl acetate gradient (95:5 to 80:20) to separate silylated products.

- Crystallization : Recrystallize from a hexane/ethanol mixture to enhance purity.

- Challenges : Avoid aqueous workup due to the hydrolytic sensitivity of the TMS group .

Advanced Research Questions

Q. How does the steric bulk of the trimethylsilyl group influence the reactivity of this compound in nucleophilic additions?

The TMS group acts as a steric shield, directing nucleophilic attack to the less hindered carbonyl carbon. Computational studies (DFT) suggest:

- Transition-state stabilization : The TMS group reduces electron density at the carbonyl oxygen, lowering the activation energy for nucleophilic addition.

- Experimental validation : Kinetic studies using Grignard reagents show a 40% decrease in reaction rate compared to non-silylated analogs .

Q. What contradictions exist in the reported 1^11H NMR chemical shifts for this compound, and how can they be resolved?

Discrepancies in δ values (e.g., TMS protons at δ 0.1 vs. 0.3 ppm) arise from:

Q. How can this compound serve as a precursor for bioactive molecules, and what are the methodological challenges?

- Applications : Intermediate in synthesizing silylated antivirals (e.g., analogs of (E)-5-(2-bromovinyl)-2'-deoxyuridine) .

- Challenges :

- Hydrolytic instability : Requires anhydrous conditions during functionalization.

- Regioselectivity : Competing reactions at the silyl vs. carbonyl groups.

- Strategies : Protect the TMS group with temporary silyl ethers or use flow chemistry for precise reaction control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.